2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline
Overview
Description
2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14230712 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Helical Structures
Quinoline-derived oligoamides, related to the compound , have been designed and synthesized, showing the ability to adopt helical structures stabilized by intramolecular hydrogen bonds. These structures are significant for understanding molecular interactions and designing novel materials with specific properties (Jiang et al., 2003).
Catalysis and Asymmetric Hydrogenation
Quinoline derivatives have been applied as ligands in rhodium-catalyzed asymmetric hydrogenation, demonstrating high catalytic activities and enantioselectivities. This research underscores the potential of quinoline compounds in facilitating chemical reactions that are crucial for producing chiral pharmaceuticals (Imamoto et al., 2012).
Free Radical Reactions in Polymer Films
Quinoline-based prefluorescent probes have been developed to monitor free radical processes in polymer films. This application is particularly relevant for understanding and improving the stability and longevity of polymeric materials (Aspée et al., 2003).
Corrosion Inhibition
Quinoline derivatives have been explored as corrosion inhibitors for metals, showcasing their utility in protecting metal surfaces from corrosive environments. This application is critical for extending the life of metal components in various industrial applications (Zhang et al., 2001).
Anticancer Activities
Some quinoline derivatives have been synthesized and tested for their anticancer activities, indicating the potential of quinoline compounds in therapeutic applications, especially in combating cancer (Shi et al., 2008).
Properties
IUPAC Name |
2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-15-7-8-16-5-4-6-19(20(16)21-15)26-14-3-2-13-25-18-11-9-17(10-12-18)22(23)24/h4-12H,2-3,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIVJRDTPVZVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=C(C=C3)[N+](=O)[O-])C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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